Molecular Weight Minimization Among Pyrazolyl-Pyridazin-3-ol Scaffolds: 6-(1H-Pyrazol-1-yl)pyridazin-3-ol vs. 4-Amino and 3-Chloro Analogs
Among the most structurally similar commercially available pyrazolyl-pyridazin-3-ol derivatives, 6-(1H-pyrazol-1-yl)pyridazin-3-ol has the lowest molecular weight, which is a critical parameter in fragment-based drug discovery where the 'rule of three' (MW < 300) governs library design . The target compound (MW 162.15) is 8.5% lower in molecular weight than 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol (MW 177.16) and 10.2% lower than 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (MW 180.59) . This lower molecular weight translates to higher heavy-atom efficiency potential in fragment growing campaigns.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 162.15 |
| Comparator Or Baseline | 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol: 177.16; 3-chloro-6-(1H-pyrazol-1-yl)pyridazine: 180.59 |
| Quantified Difference | 8.5% lower than 4-amino analog; 10.2% lower than 3-chloro analog |
| Conditions | Calculated from molecular formula (C7H6N4O) |
Why This Matters
Lower molecular weight increases ligand efficiency and provides greater headroom for potency gains during fragment-to-lead optimization without exceeding drug-likeness thresholds.
